- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst, Journal of Organic Chemistry, 2020, 85(9), 5815-5824

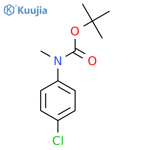

Cas no 932-96-7 (4-Chloro-N-methylaniline)

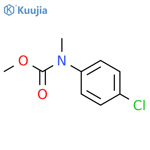

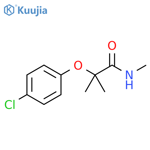

4-Chloro-N-methylaniline structure

Nombre del producto:4-Chloro-N-methylaniline

Número CAS:932-96-7

MF:C7H8ClN

Megavatios:141.598120689392

MDL:MFCD00000614

CID:40317

PubChem ID:24852631

4-Chloro-N-methylaniline Propiedades químicas y físicas

Nombre e identificación

-

- 4-Chloro-N-methylaniline

- 4-Chloro-N-toluidine

- 4-CHLOR-N-METHYLANILIN

- 4-chloro-N-methyl-aniline

- Aniline,p-chloro-N-methyl

- Aniline,p-chloro-N-methyl-(7CI,8CI)

- Benzenamine,4-chloro-N-methyl

- BENZENAMINE,4-CHLORO-N-METHYL-

- EINECS 213-262-8

- N-(P-CHLOROBENZYL)METHYLAMINE

- N-methyl N-4-chlorophenylamine

- N-methyl-4-chloroaniline

- N-methyl-4-Cl-aniline

- N-methyl-p-chloroaniline

- p-chloro-N-methylaniline

- Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)

- 4-Chloro-N-methylbenzenamine

- N-(4-Chlorophenyl)-N-methylamine

- N-(4-Chlorophenyl)methylamine

- p-(Methylamino)chlorobenzene

- Benzenamine, 4-chloro-N-methyl-

- Aniline, p-chloro-N-methyl-

- 2IXY9JA2P8

- XCEYKKJMLOFDSS-UHFFFAOYSA-N

- Aniline, p-chloro-N-methyl- (7CI,8CI)

- chloro-n-methylaniline

- PubChem23344

- N-methyl-4-chloro aniline

- 4-chloro-N-meth

- 4-Chloro-N-methylbenzenamine (ACI)

- Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)

- aniline, 4-chloro-N-methyl-

- 4-chloro-N-methyl aniline

- DB-057391

- 4-12-00-01168 (Beilstein Handbook Reference)

- CCRIS 2889

- J-640269

- AKOS000254181

- BRN 2205846

- C1620

- DTXCID00161822

- Aniline, p-chloro-N-methyl-(7CI,8CI)

- J-800261

- BIDD:GT0836

- 932-96-7

- DS-6021

- EN300-66346

- Q27254800

- SCHEMBL4758786

- 4-Chloro-N-methylaniline, 97%

- DTXSID80239331

- SCHEMBL228690

- UNII-2IXY9JA2P8

- DCA_142.0419_14.6

- (4-chloro-phenyl)-methyl-amine

- (4-chloro-phenyl)-methyl amine

- MFCD00000614

- CS-W018297

- NS00000650

-

- MDL: MFCD00000614

- Renchi: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3

- Clave inchi: XCEYKKJMLOFDSS-UHFFFAOYSA-N

- Sonrisas: ClC1C=CC(NC)=CC=1

- Brn: 2205846

Atributos calculados

- Calidad precisa: 141.03500

- Masa isotópica única: 141.034527

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 1

- Complejidad: 77

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 2.8

- Superficie del Polo topológico: 12

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.169 g/mL at 25 °C(lit.)

- Punto de ebullición: 142°C/40mmHg(lit.)

- Punto de inflamación: Fahrenheit: 125.6 ° f

Celsius: 52 ° c - índice de refracción: n20/D 1.584(lit.)

- PSA: 12.03000

- Logp: 2.45470

- FEMA: 3184

- Sensibilidad: Sensitive to air

- Disolución: Not determined

4-Chloro-N-methylaniline Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Danger

- Instrucciones de peligro: H226-H302+H312+H332-H315-H319

- Declaración de advertencia: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501

- Número de transporte de mercancías peligrosas:UN 1993 3/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 10-36/37

- Instrucciones de Seguridad: S16-S26-S36/37/39

- Rtecs:CX9857900

-

Señalización de mercancías peligrosas:

- Período de Seguridad:6.1

- Condiciones de almacenamiento:Flammable area

- Categoría de embalaje:III

- Grupo de embalaje:III

- Nivel de peligro:6.1

- Términos de riesgo:R10; R20/21/22; R36/37/38

4-Chloro-N-methylaniline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A2526712-1G |

4-Chloro-N-methylaniline |

932-96-7 | ≥96% | 1g |

RMB 40.80 | 2025-02-21 | |

| abcr | AB132477-1 g |

4-Chloro-N-methylaniline, 95%; . |

932-96-7 | 95% | 1 g |

€51.60 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23962-1g |

4-Chloro-N-methylaniline, 95% |

932-96-7 | 95% | 1g |

¥360.00 | 2023-06-01 | |

| TRC | C349805-100mg |

4-Chloro-N-methylaniline |

932-96-7 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Apollo Scientific | OR924273-100g |

4-Chloro-N-methylaniline |

932-96-7 | 98% | 100g |

£218.00 | 2025-02-20 | |

| Cooke Chemical | A2526712-25G |

4-Chloro-N-methylaniline |

932-96-7 | ≥96% | 25g |

RMB 500.80 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-100g |

4-Chloro-N-methylaniline |

932-96-7 | ≥96% | 100g |

¥1927.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-25g |

4-Chloro-N-methylaniline |

932-96-7 | ≥96% | 25g |

¥568.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-1g |

4-Chloro-N-methylaniline |

932-96-7 | 96% | 1g |

¥59 | 2024-05-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-5g |

4-Chloro-N-methylaniline |

932-96-7 | 96% | 5g |

¥171 | 2024-05-20 |

4-Chloro-N-methylaniline Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ; 12 h, 130 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ; 12 min, 250 °C

Referencia

- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow, Tetrahedron, 2018, 74(25), 3124-3128

Synthetic Routes 3

Condiciones de reacción

1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

- La-Catalyzed Decarbonylation of Formamides and Its Applications, Organic Letters, 2023, 25(1), 163-168

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ; rt → 130 °C; 12 h, 130 °C

Referencia

- Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 25 °C

Referencia

- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ; 2 h, reflux

Referencia

- A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of amines, Journal of the Indian Chemical Society, 2009, 86(8), 841-848

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux

Referencia

- Highly efficient N-monomethylation of primary aryl amines, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ; 20 min

Referencia

- Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3, Tetrahedron Letters, 2007, 48(26), 4585-4588

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) , 2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ; 12 h, 125 °C

Referencia

- Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonate, Journal of Catalysis, 2021, 396, 281-290

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ; 24 h, 130 °C

Referencia

- Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free Conditions, Inorganic Chemistry, 2020, 59(3), 1835-1847

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 - 2 h, 25 °C; 25 °C → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

Referencia

- Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates, Organic Letters, 2016, 18(23), 6140-6143

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C

Referencia

- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol, ChemCatChem, 2022, 14(11),

Synthetic Routes 13

Condiciones de reacción

1.1 Catalysts: Potassium carbonate , Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ; 17 h, 120 °C

Referencia

- Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of Iridium, Synthesis, 2018, 50(23), 4617-4626

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ; 12 h, 110 °C

Referencia

- Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent, ChemSusChem, 2017, 10(11), 2370-2374

Synthetic Routes 15

Condiciones de reacción

1.1 120 °C

1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

Referencia

- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates, Tetrahedron, 2010, 66(35), 7142-7148

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Water

Referencia

- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

Synthetic Routes 17

Condiciones de reacción

1.1 Catalysts: Potassium tert-butoxide , Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ; 30 h, 170 °C

Referencia

- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst, Asian Journal of Organic Chemistry, 2019, 8(4), 487-491

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ; 12 h, 120 °C; 120 °C → rt

Referencia

- N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand, Organic Letters, 2017, 19(21), 5790-5793

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide , Iridium ; 24 h, 150 °C

Referencia

- Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 source, Chemical Communications (Cambridge, 2017, 53(6), 1080-1083

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C

Referencia

- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds, Nature Communications, 2023, 14(1),

Synthetic Routes 21

Condiciones de reacción

1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Sodium hydride Solvents: Dimethylformamide

Referencia

- The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement, Journal of the Chemical Society, 1990, (3), 767-71

Synthetic Routes 22

Condiciones de reacción

1.1 Reagents: Trimethylamineborane , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 80 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units, Organic & Biomolecular Chemistry, 2020, 18(26), 4922-4926

Synthetic Routes 23

Condiciones de reacción

1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Referencia

- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst, Surfaces and Interfaces, 2023, 37,

Synthetic Routes 24

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ; 15 h, 125 °C

Referencia

- N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)], Journal of Organic Chemistry, 2021, 86(3), 2621-2631

Synthetic Routes 25

Condiciones de reacción

1.1 Reagents: Ethylene carbonate Solvents: Methanol ; 28 h, 180 °C; 180 °C → rt

Referencia

- Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites, Green Chemistry, 2008, 10(10), 1068-1077

Synthetic Routes 26

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ; 16 h, 30 bar, 100 °C

Referencia

- Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complex, Chemical Science, 2017, 8(5), 3576-3585

Synthetic Routes 27

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ; rt; 5 h, 423 K

Referencia

- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand, Organometallics, 2022, 41(11), 1364-1380

Synthetic Routes 28

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ; 12 h, 100 °C

Referencia

- Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcohols, Polyhedron, 2021, 205,

Synthetic Routes 29

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ; 12 h, 150 °C

Referencia

- General and efficient method for direct N-monomethylation of aromatic primary amines with methanol, RSC Advances, 2012, 2(23), 8645-8652

Synthetic Routes 30

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Copper , Aluminum copper (AlCu) Solvents: Methanol ; 60 min, 13 bar, 373 K

Referencia

- One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalyst, Catalysis Communications, 2013, 41, 115-118

Synthetic Routes 31

Condiciones de reacción

1.1 Solvents: Methanol ; 3 h, 70 °C; 70 °C → rt

1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C

1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C

Referencia

- Synthesis of N-methylated amines from acyl azides using methanol, Organic & Biomolecular Chemistry, 2020, 18(30), 5891-5896

Synthetic Routes 32

Condiciones de reacción

1.1 3 h, 120 °C

Referencia

- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

Synthetic Routes 33

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ; 24 h, 130 °C

Referencia

- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol, ChemCatChem, 2021, 13(7), 1722-1729

Synthetic Routes 34

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ; 24 h, 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- CO2-tuned highly selective reduction of formamides to the corresponding methylamines, Green Chemistry, 2021, 23(19), 7534-7538

Synthetic Routes 35

Synthetic Routes 36

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ; 24 h, 25 atm, 50 °C

Referencia

- Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side Chain, Synthesis, 2019, 51(12), 2542-2547

Synthetic Routes 37

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C

Referencia

- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, Dalton Transactions, 2019, 48(15), 5072-5082

Synthetic Routes 38

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ; 12 h, 130 °C

Referencia

- Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic Effects, Organometallics, 2020, 39(19), 3514-3523

Synthetic Routes 39

Condiciones de reacción

1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… , Bis[2-(diphenylphosphino)phenyl] ether ; 24 h, 100 °C

Referencia

- Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol, ACS Catalysis, 2015, 5(7), 4082-4088

Synthetic Routes 40

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C

Referencia

- Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

4-Chloro-N-methylaniline Raw materials

- 1-Chloro-4-iodobenzene

- Benzoyl azide, 4-chloro-

- Benzamide, N-(4-chlorophenyl)-N-methyl-

- Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate

- Propanamide, 2-(4-chlorophenoxy)-N,2-dimethyl-

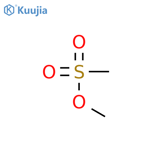

- Methyl methanesulfonate

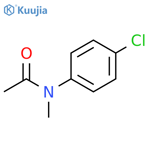

- Acetamide, N-(4-chlorophenyl)-N-methyl-

- 4-Chlorobromobenzene

- 4'-Chloro-N-methylformanilide

4-Chloro-N-methylaniline Preparation Products

4-Chloro-N-methylaniline Literatura relevante

-

Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160

-

2. Substituted 3-anilinoindoles and anilinoacetanilides from the reaction of glyoxal with N-alkylanilines: crystal structure of 5-chloro-3-(4-chloro-N-methylanilino)-1-methylindolePaolo Ferruti,Angelino Ferè,Alberto Bettelli,Marcello Zocchi,Giuseppe Tieghi,Alberto Albinati J. Chem. Soc. Perkin Trans. 1 1972 2001

-

3. Adducts from quinones and diazoalkanes. Part VII. The function of quinone methides in the side-chain amination of alkylquinones and in dimerisations giving ethylenediquinonesF. M. Dean,L. E. Houghton,R. B. Morton J. Chem. Soc. C 1968 2065

-

A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149

-

5. General and efficient method for direct N-monomethylation of aromatic primary amines with methanolFeng Li,Jianjiang Xie,Haixia Shan,Chunlou Sun,Lin Chen RSC Adv. 2012 2 8645

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de nitrógeno compuestos organonitrógenos Arilalquilaminas

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de nitrógeno compuestos organonitrógenos aminas Arilalquilaminas

932-96-7 (4-Chloro-N-methylaniline) Productos relacionados

- 2359690-95-0(4-Pyrimidineacetic acid, 6-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-, methyl ester)

- 2137711-95-4(tert-butyl({3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl})amine)

- 65192-70-3(3-amino-4-sulfanylbenzene-1-sulfonamide)

- 53542-36-2(2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid)

- 693-03-8(N-Butylmagnesium Bromide)

- 894057-60-4(N-(2,4-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

- 76059-52-4(2H-1,4-ETHANOQUINOLIN-2-ONE, 3,4-DIHYDRO-)

- 2138424-81-2(Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl-)

- 129850-62-0((R,S)-Boc-2-amino-tetradecanoic acid)

- 1458593-82-2(1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine)

Proveedores recomendados

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote

Changzhou Guanjia Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Synrise Material Co. Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote